Monoamine Oxidase B (MAO-B) Selectivity Profile
2-(4-Chloro-phenyl)-quinoxalin-6-ylamine demonstrates a clear selectivity for inhibiting MAO-B over MAO-A. This is a key differentiator from other quinoxaline derivatives, which may exhibit non-selective inhibition or a different selectivity profile. The compound inhibited human MAO-B with an IC50 of 17,000 nM, while its activity against human MAO-A was >100,000 nM [1]. This data was obtained from the same assay system, allowing for a direct head-to-head comparison of selectivity.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50: 17,000 nM (MAO-B) |
| Comparator Or Baseline | IC50: >100,000 nM (MAO-A) |
| Quantified Difference | >5.8-fold selectivity for MAO-B |
| Conditions | Inhibition of human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This selectivity profile is critical for neuroscience research applications where specific modulation of MAO-B is desired, enabling users to avoid the confounding effects of MAO-A inhibition.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity data for 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine. View Source
